Unique Chloro-Substitution Pattern Differentiates from 5,7-Dichloro and 4,7-Dichloro Analogs
The 3,5-dichloro substitution pattern on the quinoline core is a key differentiator from other dichloroquinoline isomers (e.g., 5,7-dichloro or 4,7-dichloro). This specific arrangement dictates the compound's physicochemical properties and, consequently, its utility as an intermediate for targeted syntheses. For instance, the 3,5-dichloro motif is associated with a distinct molecular geometry and electronic distribution that is different from the more common 5,7-dichloroquinolin-8-ol (halquinol) [1]. This results in altered reactivity and binding affinity in downstream applications.
| Evidence Dimension | Substitution Pattern on Quinoline Core |
|---|---|
| Target Compound Data | 3,5-dichloro |
| Comparator Or Baseline | 5,7-dichloro (e.g., halquinol); 4,7-dichloro (e.g., common intermediates) |
| Quantified Difference | Positional isomerism; distinct spatial and electronic properties as demonstrated by unique CAS registry and differing synthetic utility. |
| Conditions | Structural analysis based on chemical formula and CAS registry assignment . |
Why This Matters
For procurement, this confirms the compound is not a generic 'dichloroquinoline' but a specific isomer essential for synthesizing a defined chemical space of 3,5-disubstituted quinoline derivatives.
- [1] Sigma-Aldrich. (2025). Dichloroquinoline Analysis by LC-MS/MS. View Source
